molecular formula C9H19NO B6152817 1-(cyclopentylamino)-2-methylpropan-2-ol CAS No. 909086-89-1

1-(cyclopentylamino)-2-methylpropan-2-ol

Cat. No.: B6152817
CAS No.: 909086-89-1
M. Wt: 157.3
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Description

1-(Cyclopentylamino)-2-methylpropan-2-ol is a secondary alcohol featuring a cyclopentylamine substituent on the first carbon and a hydroxyl group on the second carbon of a branched propanol backbone. For instance, 1-(cyclohexylamino)-2-methylpropan-2-ol (a cyclohexyl variant) is synthesized via reductive amination of cyclohexanone with 1-amino-2-methylpropanol in ethanol using NaBH₄ as a reducing agent . This suggests that this compound could be synthesized analogously using cyclopentanone.

Key properties of the compound likely include moderate polarity due to the hydroxyl and amine groups, with lipophilicity influenced by the cyclopentyl ring. Its molecular formula is tentatively C₉H₁₉NO (cyclopentyl: C₅H₉; propanol backbone: C₃H₇O; amine: NH).

Properties

CAS No.

909086-89-1

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylamino)-2-methylpropan-2-ol typically involves the reaction of cyclopentylamine with 2-methylpropan-2-ol under controlled conditions. One common method includes the following steps:

    Preparation of Cyclopentylamine: Cyclopentylamine can be synthesized by the hydrogenation of cyclopentanone oxime.

    Reaction with 2-Methylpropan-2-ol: The cyclopentylamine is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopentylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various cyclopentylamines.

Scientific Research Applications

1-(cyclopentylamino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopentylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(cyclopentylamino)-2-methylpropan-2-ol with five analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties
This compound C₉H₁₉NO ~157.26 g/mol Cyclopentylamino Moderate lipophilicity; potential for hydrogen bonding due to -OH and -NH groups.
1-(Cyclohexylamino)-2-methylpropan-2-ol C₁₀H₂₁NO 171.28 g/mol Cyclohexylamino Higher lipophilicity; used in kinase inhibitor synthesis.
1-(Dibenzylamino)-2-methylpropan-2-ol C₁₈H₂₃NO 269.38 g/mol Dibenzylamino High steric bulk; applications in organic intermediates.
1-(Ethylamino)-2-methylpropan-2-ol C₆H₁₅NO 117.19 g/mol Ethylamino Lower molecular weight; increased water solubility.
1-(4-Chlorophenyl)-2-methylpropan-2-ol C₁₀H₁₃ClO 184.66 g/mol 4-Chlorophenyl Halogenated aromatic group; potential use in polymer or pharmaceutical synthesis.
1-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol C₁₀H₁₈O 154.25 g/mol Cyclohexenyl Unsaturated ring; liquid state at room temperature.
Key Observations:
  • Lipophilicity: Cyclohexyl and cyclopentyl substituents enhance lipophilicity compared to ethyl or hydroxylated analogs. The dibenzylamino analog (C₁₈H₂₃NO) exhibits the highest lipophilicity due to aromatic rings .
  • Halogenation : The 4-chlorophenyl analog (C₁₀H₁₃ClO) demonstrates how halogen atoms can modulate electronic properties, increasing polarity and stability .

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